4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is an organic compound belonging to the class of pyrrolopyridines. This compound features a unique molecular structure characterized by a pyrrole ring fused to a pyridine ring, with a chloro substituent and a dimethoxybenzyl group. Its molecular formula is and it has a molecular weight of approximately 261.75 g/mol. The compound is notable for its diverse chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
This compound is classified under heterocyclic compounds, specifically pyrrolopyridines, which are known for their varied biological activities. The presence of both the chloro group and the dimethoxybenzyl moiety enhances its potential for interaction with biological targets, suggesting promising applications in drug development.
The synthesis of 4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves multi-step organic reactions. Here are some common methods:
Each step requires careful optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and purity.
The molecular structure of 4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be described as follows:
COC1=CC=C(C=C1OC)C(Cl)=N2CCCCC2This structural complexity contributes to its unique properties and potential reactivity in various chemical environments.
4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can undergo several chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
Understanding these interactions is crucial for developing therapeutic agents based on this scaffold.
These properties make it suitable for various applications in research and industry.
The applications of 4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine extend across multiple scientific fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2